molecular formula C20H22ClN3O4 B4502322 methyl (1-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate

methyl (1-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate

Cat. No.: B4502322
M. Wt: 403.9 g/mol
InChI Key: WNUBLTZARWDBOQ-UHFFFAOYSA-N
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Description

Methyl (1-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate is a useful research compound. Its molecular formula is C20H22ClN3O4 and its molecular weight is 403.9 g/mol. The purity is usually 95%.
The exact mass of the compound methyl (1-{[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinyl)acetate is 403.1298839 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) focused on the synthesis of novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The compounds exhibited moderate to good binding energies, indicating potential biological activities, and also demonstrated antimicrobial and antioxidant activity. This research highlights the synthetic versatility of pyridine derivatives and their relevance in developing new therapeutics through molecular docking studies (Flefel et al., 2018).

Anticancer and Antimicrobial Agents

Katariya et al. (2021) synthesized compounds incorporating oxazole, pyrazoline, and pyridine, which were evaluated for their anticancer activity against 60 cancer cell line panels at the National Cancer Institute (NCI, USA). The study revealed that one compound exhibited the highest potency, suggesting the potential of these derivatives as anticancer agents. Additionally, these compounds showed significant in vitro antibacterial and antifungal activities, further emphasizing the therapeutic potential of pyridine derivatives (Katariya et al., 2021).

Cytotoxic Effects

Flefel et al. (2015) explored the synthesis of novel 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives, evaluating their cytotoxic effects against three tumor cell lines. The results indicated that certain compounds showed higher inhibitory effects than doxorubicin, a commonly used chemotherapy drug, and were non-cytotoxic towards normal cells. This study underscores the importance of pyridine derivatives in developing new chemotherapeutic agents with selective toxicity (Flefel et al., 2015).

Antimicrobial and Antioxidant Agents

A research focus on the synthesis and reactions of new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents showed promising results. Some of the synthesized compounds exhibited significant antimicrobial and antioxidant activity, highlighting their potential in combating infectious diseases and oxidative stress-related conditions. This research contributes to the growing interest in pyridine derivatives as valuable compounds in medicinal chemistry and pharmaceutical development (H. et al., 2015).

Properties

IUPAC Name

methyl 2-[1-[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]piperidin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4/c1-28-20(27)12-14-8-10-23(11-9-14)19(26)13-24-18(25)7-6-17(22-24)15-4-2-3-5-16(15)21/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUBLTZARWDBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (1-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate
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methyl (1-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate
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methyl (1-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate
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methyl (1-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate
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methyl (1-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.